Egfr-IN-7 -

Egfr-IN-7

Catalog Number: EVT-2930143
CAS Number:
Molecular Formula: C32H41BrN9O2P
Molecular Weight: 694.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr-IN-7 is a compound recognized for its role as an inhibitor of the epidermal growth factor receptor, a critical protein involved in the regulation of cell growth and differentiation. This compound is part of a broader class of small molecules that target the epidermal growth factor receptor, which is often overexpressed in various cancers, making it a significant focus in cancer therapeutics. The development of Egfr-IN-7 is rooted in the need for effective treatments against tumors that exhibit resistance to existing therapies targeting this receptor.

Source and Classification

Egfr-IN-7 is classified as an epidermal growth factor receptor inhibitor. It has been synthesized through various chemical methods aimed at enhancing its potency and selectivity against the epidermal growth factor receptor. The compound's design often involves modifications to existing inhibitors to improve their therapeutic profiles.

Synthesis Analysis

Methods and Technical Details

The synthesis of Egfr-IN-7 typically involves multi-step organic reactions, which may include:

  1. Formation of Key Intermediates: Initial reactions often involve the creation of substituted quinazoline derivatives, which serve as essential building blocks.
  2. Coupling Reactions: These intermediates are then coupled with piperidine derivatives to form the final product.
  3. Purification: Techniques such as column chromatography and recrystallization are employed to purify the synthesized compound.

For instance, one synthesis method involves heating a mixture of 4-chloro-7-methoxyquinazoline derivatives and piperidine under reflux conditions, followed by purification steps that yield high-purity Egfr-IN-7 with significant yields .

Molecular Structure Analysis

Structure and Data

Egfr-IN-7's molecular structure typically features:

  • A quinazoline core, which is crucial for its interaction with the epidermal growth factor receptor.
  • Substituents that enhance binding affinity and specificity.

The compound's structural formula can be represented as follows:

C15H18ClN3O2C_{15}H_{18}ClN_{3}O_{2}

This formula indicates a complex arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms, which contributes to its inhibitory activity against the epidermal growth factor receptor.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions associated with Egfr-IN-7 involve:

  1. Nucleophilic Substitution: This reaction forms key bonds within the quinazoline framework.
  2. Acid-base reactions: Utilized during purification processes to adjust pH levels for optimal extraction and crystallization.

The synthesis may also involve the use of various reagents such as phosphorous oxychloride for chlorination steps or bases like sodium bicarbonate during neutralization phases .

Mechanism of Action

Process and Data

Egfr-IN-7 acts primarily by binding to the ATP-binding site of the epidermal growth factor receptor, inhibiting its kinase activity. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival. The compound's efficacy can be quantified using metrics such as IC50 values in various cancer cell lines, indicating its potency in blocking receptor activation .

The mechanism can be summarized as follows:

  1. Binding: Egfr-IN-7 binds competitively to the ATP site on the epidermal growth factor receptor.
  2. Inhibition: This binding prevents phosphorylation events that are necessary for receptor activation.
  3. Downstream Effects: As a result, cell division and survival signals are disrupted, leading to reduced tumor growth.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Egfr-IN-7 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data would be determined through experimental methods but typically falls within a range indicative of similar compounds.

These properties are critical for understanding how Egfr-IN-7 can be formulated for therapeutic use.

Applications

Scientific Uses

Egfr-IN-7 is primarily utilized in:

  1. Cancer Research: As a lead compound for developing new treatments targeting cancers with aberrant epidermal growth factor receptor signaling.
  2. Drug Development: It serves as a template for synthesizing more potent derivatives or combination therapies aimed at overcoming resistance mechanisms in cancer cells.
  3. Biological Studies: Researchers use Egfr-IN-7 to explore the biological pathways regulated by the epidermal growth factor receptor, contributing to our understanding of cancer biology.

Properties

Product Name

Egfr-IN-7

IUPAC Name

5-bromo-4-N-(5-dimethylphosphorylquinoxalin-6-yl)-2-N-[2-methoxy-5-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine

Molecular Formula

C32H41BrN9O2P

Molecular Weight

694.6 g/mol

InChI

InChI=1S/C32H41BrN9O2P/c1-21-18-26(28(44-3)19-27(21)42-12-8-22(9-13-42)41-16-14-40(2)15-17-41)38-32-36-20-23(33)31(39-32)37-25-7-6-24-29(35-11-10-34-24)30(25)45(4,5)43/h6-7,10-11,18-20,22H,8-9,12-17H2,1-5H3,(H2,36,37,38,39)

InChI Key

ZYSKXRAGBGLELB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)Br

Solubility

not available

Canonical SMILES

CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.